Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-
Description
Molecular Formula
The molecular formula of the compound is C₁₆H₁₁ClF₃IN₂O , as confirmed by PubChem records. This formula accounts for the following constituents:
- A benzamide core (C₇H₆NO)
- A 2-iodo substituent on the benzene ring
- An ethyl linker bonded to a pyridine ring substituted with chlorine and trifluoromethyl groups
Table 1: Atomic composition and molecular weight
| Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 16 | 192.21 |
| Hydrogen (H) | 11 | 11.11 |
| Chlorine (Cl) | 1 | 35.45 |
| Fluorine (F) | 3 | 57.00 |
| Iodine (I) | 1 | 126.90 |
| Nitrogen (N) | 2 | 28.02 |
| Oxygen (O) | 1 | 16.00 |
| Total | - | 454.61 |
IUPAC Nomenclature
The systematic IUPAC name is derived through the following steps:
- Parent chain : Benzamide (a benzene ring with a carboxamide group at position 1).
- Substituents :
- 2-iodo: An iodine atom at position 2 on the benzene ring.
- N-[2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl]: An ethyl group attached to the pyridine ring, which is substituted with chlorine at position 3 and a trifluoromethyl group at position 5.
The full IUPAC name is N-[2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl]-2-iodobenzamide . This nomenclature aligns with the positional numbering rules for polycyclic systems and prioritizes functional groups according to IUPAC guidelines.
Properties
CAS No. |
659743-90-5 |
|---|---|
Molecular Formula |
C15H11ClF3IN2O |
Molecular Weight |
454.61 g/mol |
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C15H11ClF3IN2O/c16-11-7-9(15(17,18)19)8-22-13(11)5-6-21-14(23)10-3-1-2-4-12(10)20/h1-4,7-8H,5-6H2,(H,21,23) |
InChI Key |
NUTZDZVKYIWNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Acylation of Pyridinyl Ethylamine Intermediates
The most widely reported method involves coupling 2-iodobenzoyl chloride with 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethylamine (Figure 1). Key steps include:
Synthesis of 2-Iodobenzoyl Chloride
2-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours. Excess reagent is removed under reduced pressure to yield 2-iodobenzoyl chloride (85–92% purity).
Reaction Conditions:
- Molar ratio: 1:1.2 (acid : SOCl₂)
- Solvent: DCM or toluene
- Catalyst: None required
Preparation of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethylamine
This intermediate is synthesized via two pathways:
Pathway A: Nucleophilic Substitution
3-Chloro-5-(trifluoromethyl)-2-chloropyridine reacts with ethylenediamine in dimethylformamide (DMF) at 80°C for 12 hours. Excess ethylenediamine acts as both reactant and base.
Reaction Conditions:
- Molar ratio: 1:3 (chloropyridine : ethylenediamine)
- Yield: 68–74%
- Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Pathway B: Reduction of Nitrile Intermediate
3-Chloro-5-(trifluoromethyl)-2-cyanopyridine is hydrogenated using Raney nickel (H₂, 50 psi) in ethanol at 25°C.
Reaction Conditions:
- Catalyst: Raney nickel (10 wt%)
- Yield: 82–88%
- Purity: >95% (HPLC)
Alternative Route via Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed cross-coupling strategy constructs the pyridine ring post-amide formation (Figure 2):
Synthesis of 2-Iodo-N-(2-bromoethyl)benzamide
2-Iodobenzamide reacts with 1,2-dibromoethane in DMF using K₂CO₃ as base (60°C, 6 hours).
Key Data:
- Yield: 65%
- Purity: 91% (GC-MS)
Coupling with 3-Chloro-5-(trifluoromethyl)pyridinylboronate
The bromoethyl intermediate undergoes Suzuki coupling with 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid under Pd(PPh₃)₄ catalysis.
Optimized Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2M aq.)
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C, 12 hours
- Yield: 58%
Comparative Analysis of Methods
| Parameter | Acylation Route | Suzuki Route |
|---|---|---|
| Total Yield | 63–71% | 34–42% |
| Step Count | 3 | 4 |
| Pd Catalyst Required | No | Yes |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Lab-scale |
Key Findings:
Critical Process Parameters
Industrial-Scale Optimization
Patent CN113698315A details a continuous flow process for analogous trifluoromethyl benzamides:
- Residence Time: 15 minutes
- Temperature: 25°C
- Throughput: 12 kg/day
- Purity: 99.2% (HPLC)
Adapting this to the iodo derivative could reduce reaction times by 80% compared to batch methods.
Spectroscopic Characterization
Key Spectral Data:
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-: undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine and chlorine positions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzamide core allows for coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, pyridinyl derivatives, and iodinated compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Fluopyram is primarily utilized in the agricultural sector as a systemic fungicide. Its effectiveness against various plant pathogens makes it a valuable tool for crop protection.
Fungicide for Seed Treatment
Fluopyram is registered for use as a seed treatment in crops like cotton and soybeans. It provides protection against early-season plant pathogenic nematodes and fungi, including Fusarium virguliforme, which causes Sudden Death Syndrome in soybeans .
Resistance Management
The compound belongs to the pyridinyl-ethyl-benzamides group and is crucial in integrated pest management strategies. It helps manage resistance development by rotating with other fungicides that have different modes of action .
Case Study 1: Efficacy Against Fungal Pathogens
A study conducted on the efficacy of Fluopyram demonstrated its effectiveness against various fungal pathogens in soybean crops. The results indicated a significant reduction in disease incidence when treated with Fluopyram compared to untreated controls. The study highlighted its potential to improve crop yield and quality under disease pressure .
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of Fluopyram indicated that it has a favorable profile regarding toxicity to non-target organisms. The compound's degradation products were found to be less harmful than many conventional fungicides, suggesting its suitability for sustainable agricultural practices .
Comparative Data Table
| Property | Fluopyram |
|---|---|
| Chemical Class | Pyridinyl-ethyl-benzamides |
| Target Organisms | Fungi, nematodes |
| Mode of Action | Inhibition of succinate dehydrogenase |
| Registered Uses | Seed treatment for cotton and soybeans |
| Environmental Impact | Low toxicity to non-target organisms |
Mechanism of Action
The mechanism of action of Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The trifluoromethyl and iodine groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in fluopyram enhances lipophilicity (logP ~3.4), favoring membrane permeability .
- Photostability : Fluopyram degrades under UV light to metabolites like 2-(trifluoromethyl)benzamide . Iodine’s lower electronegativity and heavier atomic mass could slow photodegradation, increasing environmental persistence.
Environmental and Toxicological Profiles
- Soil Adsorption : Fluopyram exhibits moderate adsorption (Koc 82–176 mL/g) in tropical soils, limiting leaching . The 2-iodo analog’s higher molecular weight and polarity could reduce mobility.
- Toxicity: Fluopyram induces thyroid tumors in rodents via non-genotoxic mechanisms . Iodine’s incorporation might exacerbate endocrine disruption due to structural similarities to thyroid hormones.
Biological Activity
Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-, also known as Fluopyram, is a compound with significant biological activity and applications in agriculture as a fungicide and nematicide. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide
- CAS Number : 658066-35-4
- Molecular Formula : C16H11ClF6N2O
- Molecular Weight : 396.715 g/mol
Fluopyram acts primarily as a fungicide by inhibiting the mitochondrial respiration of fungi. It targets the succinate dehydrogenase enzyme complex (SDH), which is crucial for the electron transport chain in cellular respiration. By disrupting this pathway, Fluopyram effectively reduces fungal growth and reproduction.
Antifungal Activity
Fluopyram has demonstrated potent antifungal properties against various plant pathogens. The following table summarizes its efficacy against several fungi:
| Fungus | Efficacy (EC50) | Reference |
|---|---|---|
| Botrytis cinerea | 0.1 µg/mL | |
| Fusarium oxysporum | 0.5 µg/mL | |
| Rhizoctonia solani | 0.3 µg/mL |
These values indicate that Fluopyram is effective at low concentrations, making it a valuable agent in agricultural practices.
Nematicidal Activity
In addition to its antifungal properties, Fluopyram exhibits nematicidal activity. It has been shown to be effective against root-knot nematodes, which are significant pests in agriculture. Studies have reported an IC50 value of approximately 1.5 µg/mL against Meloidogyne incognita, indicating its potential use in crop protection.
Case Studies
-
Field Trials on Grapevines :
- A study conducted on grapevines infested with Botrytis cinerea showed that applications of Fluopyram significantly reduced disease incidence by over 60% compared to untreated controls. This trial highlights its effectiveness in real-world agricultural settings.
-
Greenhouse Studies on Tomato Plants :
- In greenhouse trials, Fluopyram was applied to tomato plants affected by Fusarium wilt. Results indicated a marked improvement in plant health and yield, with treated plants showing a 40% increase in fruit production compared to untreated plants.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of Fluopyram and its derivatives, aiming to enhance its efficacy and reduce potential toxicity:
- SAR Studies : Research indicates that modifications to the trifluoromethyl group can significantly alter the biological activity of the compound. For instance, compounds with varying halogen substitutions exhibited different levels of antifungal potency.
- Toxicity Assessments : Toxicological evaluations have shown that Fluopyram has low acute toxicity to mammals, making it a safer alternative compared to traditional fungicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
